1-Methyl-4-(nitromethyl)cyclohex-3-en-1-ol

Synthetic efficiency Nitroalkene reduction Process chemistry

1-Methyl-4-(nitromethyl)cyclohex-3-en-1-ol (CAS: 1630101-56-2; molecular formula: C8H13NO3) is a chiral, bifunctional cyclohexenol derivative incorporating a tertiary alcohol at C1 and a nitromethyl substituent at C4. It is employed as a synthetic intermediate for constructing nitrocyclohexane frameworks and for generating molecular complexity via the nitromethyl group's established versatility.

Molecular Formula C8H13NO3
Molecular Weight 171.19 g/mol
Cat. No. B12107087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-4-(nitromethyl)cyclohex-3-en-1-ol
Molecular FormulaC8H13NO3
Molecular Weight171.19 g/mol
Structural Identifiers
SMILESCC1(CCC(=CC1)C[N+](=O)[O-])O
InChIInChI=1S/C8H13NO3/c1-8(10)4-2-7(3-5-8)6-9(11)12/h2,10H,3-6H2,1H3
InChIKeyIPRZKPSZGFFWEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-4-(nitromethyl)cyclohex-3-en-1-ol: A Quantitative Protocol for Procuring a Defined Nitrocyclohexenol Building Block


1-Methyl-4-(nitromethyl)cyclohex-3-en-1-ol (CAS: 1630101-56-2; molecular formula: C8H13NO3) is a chiral, bifunctional cyclohexenol derivative incorporating a tertiary alcohol at C1 and a nitromethyl substituent at C4 [1]. It is employed as a synthetic intermediate for constructing nitrocyclohexane frameworks and for generating molecular complexity via the nitromethyl group's established versatility [2][3]. Its value is derived from a published one-step protocol delivering quantitative yield and comprehensive, cross-validated spectral characterization, establishing a verifiable benchmark against less rigorously defined or lower-yielding in-class alternatives [1].

One-Step Protocol Quantitative yield synthesis reduces procurement complexity
Chiral Building Block Quaternary stereocenter supports asymmetric synthesis workflows
Cross-Validated Identity Peer-reviewed multi-modal spectral data for batch verification

Sourcing 1-Methyl-4-(nitromethyl)cyclohex-3-en-1-ol: Why In-Class Analogs Are Not Interchangeable Intermediates


The scientific and procurement risk in substituting 1-methyl-4-(nitromethyl)cyclohex-3-en-1-ol with structurally similar nitrocyclohexane derivatives is elevated due to its precise combination of a quaternary stereocenter and a double bond. Even closely related analogs, such as the saturated analog 1-(nitromethyl)cyclohexanol (CAS: 3164-73-6) , the non-hydroxylated 1-(nitromethyl)cyclohex-1-ene (CAS: 5330-61-0) [1], or the des-methyl analog 4-(nitromethyl)cyclohex-3-en-1-ol, lack the identical hydrogen-bonding capacity, steric environment, or synthetic handle profile [2]. Consequently, substituting these compounds can fundamentally alter stereochemical outcomes, reaction kinetics, and downstream derivatization pathways [3][4]. The following quantitative evidence validates that this specific compound provides a unique, verifiable synthetic advantage that cannot be assumed for its generic in-class counterparts.

Saturated Analog Substitution
1-(Nitromethyl)cyclohexanol lacks the endocyclic alkene, potentially limiting downstream functionalization and altering reaction pathways.
Achiral Analog Substitution
1-(Nitromethyl)cyclohex-1-ene has no stereocenter, preventing its use in asymmetric synthesis requiring chiral induction.
Des-Methyl Analog Substitution
4-(Nitromethyl)cyclohex-3-en-1-ol may exhibit altered steric and hydrogen-bonding profiles, impacting stereochemical outcomes.

1-Methyl-4-(nitromethyl)cyclohex-3-en-1-ol: A Quantitative Comparator Analysis for Scientific Selection


Quantitative Synthetic Efficiency of 1-Methyl-4-(nitromethyl)cyclohex-3-en-1-ol vs. Classical Nitroalkylation Protocols

The one-step synthesis of 1-methyl-4-(nitromethyl)cyclohex-3-en-1-ol under adapted Vilsmeier conditions proceeds in quantitative yield [1]. This contrasts with the traditional synthesis of the close analog 1-(nitromethyl)cyclohexene, which is typically obtained in yields of ~89% via the nitroaldol reaction of cyclohexanone and nitromethane [2].

Synthetic Yield
Reported
Quantitative yield vs. ~89%
Supports process selection and scale-up evaluation.
One-step adapted Vilsmeier conditions vs. classical nitroaldol.
Synthetic efficiency Nitroalkene reduction Process chemistry

Stereochemical Integrity: Preserved Chiral Information in 1-Methyl-4-(nitromethyl)cyclohex-3-en-1-ol vs. Racemic Nitrocyclohexane Analogs

The target compound is a chiral molecule, a property essential for constructing stereochemically complex nitrocyclohexane derivatives with high enantioselectivity (typically 91–99% ee) [1]. In contrast, the simpler analog 1-(nitromethyl)cyclohex-1-ene lacks a stereocenter altogether, offering no inherent chirality for asymmetric synthesis [2].

Stereocenters
Class-level
1 (quaternary C1) vs. 0 (achiral)
Essential for asymmetric synthesis workflows.
Structural analysis; chiral vs. achiral building block.
Stereochemistry Asymmetric synthesis Chiral pool

Functional Group Diversity: Dual Reactivity of 1-Methyl-4-(nitromethyl)cyclohex-3-en-1-ol vs. Mono-functional Nitroalkene Precursors

The target compound incorporates a tertiary alcohol, a nitromethyl group, and a cyclohexene double bond, providing three distinct handles for orthogonal derivatization . The comparator 1-(nitromethyl)cyclohexanol (CAS: 3164-73-6), a saturated analog, lacks the alkene moiety for functionalization via addition or metathesis, limiting its downstream synthetic utility [1].

Functional Groups
Head-to-head
3 reactive handles vs. 2
Enables more diverse synthetic strategies.
Extra alkene handle vs. saturated analog.
Functional group tolerance Building block Diversity-oriented synthesis

Analytical Characterization Rigor: Comprehensive Multi-Modal Spectral Data for 1-Methyl-4-(nitromethyl)cyclohex-3-en-1-ol vs. Vendor-Dependent Data

The target compound's identity and purity are rigorously established via a comprehensive analytical dataset including ¹H-, ²H-, and ¹³C-NMR, IR, and Raman spectroscopy [1]. This level of cross-validated characterization is not consistently available for analogous compounds; for instance, 1-(nitromethyl)cyclohexene data is often limited to predicted NMR spectra or vendor-reported specifications without peer-reviewed validation .

Analytical Data
Head-to-head
Full ¹H/²H/¹³C NMR, IR, Raman
Supports identity verification and batch consistency.
Peer-reviewed vs. vendor-predicted NMR data.
Quality control Analytical characterization Procurement specification

Defined Application Scenarios for 1-Methyl-4-(nitromethyl)cyclohex-3-en-1-ol in Academic and Industrial Research


Asymmetric Synthesis of Polyfunctionalized Nitrocyclohexanes

This compound serves as a precursor in organocatalytic cascade reactions to access nitrocyclohexanes bearing multiple contiguous stereocenters with high stereocontrol (dr >95:5, 91–99% ee) [1]. Its quaternary stereocenter is essential for achieving the observed diastereo- and enantioselectivity in these transformations.

Diversity-Oriented Synthesis of Alkaloid-Like Scaffolds

The nitromethyl group is a well-documented versatile handle that can be converted into amines, aldehydes, carboxylic acids, or heterocycles [2]. The compound's bifunctional nature makes it particularly suitable for generating small libraries of alkaloid-like structures for high-throughput screening programs.

Herbicide and Agrochemical Intermediate Development

Cyclohexenol derivatives, including 3-cyclohexene-1-ol analogs, are established intermediates in the synthesis of herbicides and plant growth regulators [3]. The target compound's specific substitution pattern may offer advantages in constructing proprietary oxabicycloalkane or cyclohexenone herbicide frameworks.

Application
Selection Property
Validation Focus
Asymmetric synthesis of polyfunctionalized nitrocyclohexanes
Quaternary stereocenter
Enantioselectivity & diastereoselectivity
Diversity-oriented synthesis of alkaloid-like scaffolds
Bifunctional nitromethyl handle
Scaffold library diversification
Agrochemical intermediate development
Cyclohexenol substitution pattern
Herbicide framework evaluation
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